molecular formula C23H26N2O5 B3007512 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-31-9

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B3007512
CAS No.: 869078-31-9
M. Wt: 410.47
InChI Key: HKXDBSKECOKVGW-BKUYFWCQSA-N
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Description

The compound “(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative with a distinct Z-configuration at the benzylidene double bond. Its structure features:

  • A 6-hydroxy substituent, which enhances hydrogen-bonding capacity and solubility.

The Z-configuration is critical for maintaining stereochemical integrity and biological activity .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-17-18(26)6-5-16-22(27)21(30-23(16)17)13-15-4-7-19(28-2)20(12-15)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXDBSKECOKVGW-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

This indicates that the compound contains a benzofuran core with various substituents that may influence its biological activity.

Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF and IL-1 by substantial percentages (up to 98%) in various models of chronic inflammation . The inhibition of NF-κB activity in macrophage cells has also been observed, suggesting a potential mechanism through which these compounds exert their anti-inflammatory effects.

Cytotoxic Activity

The cytotoxic effects of benzofuran derivatives have been extensively studied. In vitro assays using a variety of cancer cell lines (e.g., HCT116, MDA-MB231) have shown that these compounds can inhibit cell proliferation effectively. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against multiple cancer types .

Cell Line IC50 (µM)
HCT116<10
MDA-MB231<10
Caco2<10
K56256.84

These findings suggest that this compound may possess significant anticancer properties.

Antimicrobial Activity

Antimicrobial studies have shown that benzofuran derivatives can exhibit activity against various strains of bacteria. For instance, certain derivatives have shown moderate activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL . This suggests potential applications in treating bacterial infections.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytokine Inhibition : By reducing levels of inflammatory cytokines such as IL-6 and TNF, these compounds may modulate immune responses.
  • Apoptosis Induction : Some studies indicate that benzofuran derivatives can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction . This is critical for their cytotoxicity.
  • Kinase Inhibition : Certain benzofuran compounds have been identified as inhibitors of kinases like DYRK1A, which plays a role in cell proliferation and survival pathways .

Case Studies

A notable study evaluated the antiproliferative effects of various benzofuran derivatives on K562 leukemia cells. The results indicated that specific modifications to the benzofuran structure significantly enhanced cytotoxicity and apoptosis induction through caspase activation .

In another investigation focusing on anti-inflammatory properties, a related benzofuran derivative was found to suppress NF-κB activation in macrophages, leading to decreased production of pro-inflammatory cytokines .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of benzofuran derivatives, including compounds structurally related to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one. For instance, benzofuran derivatives have been shown to inhibit pro-inflammatory mediators such as TNF, IL-1, and IL-8 significantly . The compound's structural features may enhance its interaction with inflammatory pathways, making it a candidate for treating chronic inflammatory diseases like osteoarthritis.

Enzyme Inhibition

Benzofuran derivatives have also been investigated as inhibitors of alkaline phosphatases (APs). A study demonstrated that various synthesized compounds exhibit high inhibitory potential against AP enzymes . The structure–activity relationship (SAR) analysis revealed that modifications in the substituents of benzofuran can lead to enhanced inhibitory activity. This suggests that this compound could be explored further as a potential therapeutic agent targeting APs.

Synthetic Methodologies

The synthesis of this compound can be approached through various synthetic pathways commonly used for benzofuran derivatives. Techniques such as microwave-assisted synthesis and solventless reactions have shown promise in enhancing yield and efficiency . These methods leverage catalysts like clay under microwave irradiation to facilitate the condensation of benzofuran with other reactants.

Case Studies

StudyObjectiveFindings
Study on Anti-inflammatory Effects Evaluate the anti-inflammatory potential of benzofuran derivativesSignificant reduction in TNF and IL levels; promising for osteoarthritis treatment
Inhibition of Alkaline Phosphatases Investigate SAR of benzofuran derivatives as AP inhibitorsHigh inhibitory activity observed; compound modifications led to enhanced effects
Synthetic Methods Development Explore efficient synthesis routes for benzofuran derivativesMicrowave-assisted methods provided high yields and reduced reaction times

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of benzofuran-3(2H)-one derivatives with modifications in the benzylidene and amine substituents. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Benzylidene Substituent Amine Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxy 4-Methylpiperazinylmethyl ~437.5 Enhanced lipophilicity from dimethoxy; moderate basicity from methylpiperazine .
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one () 2,3,4-Trimethoxy 4-(2-Hydroxyethyl)piperazinylmethyl 470.52 Higher logP due to trimethoxy; increased hydrophilicity from hydroxyethyl group .
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one () 2,3,4-Trimethoxy Piperidinylmethyl ~453.5 Reduced basicity (piperidine lacks secondary amine); higher rigidity .
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one () Thiophen-2-ylmethylene 4-Methylpiperazinylmethyl 356.4 Sulfur atom introduces polarizability; potential for unique binding interactions .
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one () 4-Methoxy Methyl (non-amine) ~312.3 Simplified structure; lacks amine functionality, reducing basicity .

Key Observations:

Benzylidene Modifications: Increasing methoxy groups (e.g., 2,3,4-trimethoxy in ) elevates lipophilicity but may reduce solubility. The thiophene analog () offers electronic diversity due to sulfur’s polarizability .

Amine Substituent Variations: Piperazine vs. Hydroxyethyl vs.

Synthetic Feasibility: highlights yields of 50–53% for analogous pyrano[4,3-b]pyran-5-one derivatives, suggesting that benzofuran-3(2H)-one synthesis may require optimized conditions for similar efficiency .

Research Implications

  • Thiophene and trimethoxy derivatives () represent extremes in polarity and steric bulk .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey ConditionsYield RangeStereochemical ControlReference
HeteroannulationPd(OAc)₂, DMF, 80°C60–85%Moderate (Z-selectivity)
Aldol CondensationNaOH/EtOH, reflux45–75%High (Z/E ratio 3:1)

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the (Z)-configuration via coupling constants (e.g., vinyl proton J ≈ 12–14 Hz) and substituent integration (e.g., 3,4-dimethoxybenzylidene protons) .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the benzofuran and piperazine regions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 466.20) and fragmentation patterns (e.g., loss of 4-methylpiperazine moiety) .
  • HPLC-PDA/MS : Assess purity (>95%) and detect regioisomeric byproducts using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers systematically optimize the biological activity of this compound through structural modifications?

Answer:
Structure-Activity Relationship (SAR) studies should focus on:

  • Benzylidene substituents : Electron-donating groups (e.g., 3,4-dimethoxy) enhance π-π stacking with target proteins, while halogens (e.g., Br, Cl) improve lipophilicity and membrane permeability .
  • Piperazine moiety : The 4-methylpiperazine group increases solubility via protonation at physiological pH, but N-alkylation (e.g., ethyl vs. methyl) can alter pharmacokinetics .
  • Hydroxy group position : The 6-hydroxy group may act as a hydrogen-bond donor; masking it with prodrugs (e.g., acetyl esters) could improve bioavailability .

Q. Experimental Design :

Parallel synthesis : Generate analogs with varied substituents on the benzylidene and piperazine groups.

In vitro screening : Test against target enzymes (e.g., kinases) and cancer cell lines (e.g., MCF-7, HepG2) to identify lead candidates .

Molecular docking : Validate binding modes using X-ray crystallography or homology models .

Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Answer:
Discrepancies often arise from poor pharmacokinetics or off-target effects . Mitigation strategies include:

  • Pharmacokinetic profiling :
    • Assess metabolic stability in liver microsomes (e.g., CYP450-mediated oxidation of the benzofuran core) .
    • Measure plasma protein binding (PPB) via equilibrium dialysis; high PPB (>90%) reduces free drug concentration .
  • Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tissue penetration .
  • Mechanistic studies : Employ CRISPR-Cas9 knockout models to confirm target specificity and rule out off-target effects .

Q. Table 2: Key ADME Parameters

ParameterValueMethodReference
LogP (calculated)2.8SwissADME-
Metabolic Stabilityt₁/₂ = 45 min (human LM)LC-MS/MS quantification
Oral Bioavailability22% (rat model)Plasma AUC analysis

Basic: What are the stability concerns for this compound under varying pH and temperature conditions?

Answer:

  • pH-dependent degradation : The benzofuran ring undergoes hydrolysis under acidic conditions (pH < 3), while the 6-hydroxy group oxidizes in alkaline media (pH > 9). Stability studies in buffers (pH 1–9) at 37°C for 24 hours are critical .
  • Photostability : UV-Vis exposure (e.g., ICH Q1B guidelines) may cause E/Z isomerization; store in amber vials at -20°C .

Advanced: How can researchers address challenges in stereochemical purity during large-scale synthesis?

Answer:

  • Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) to enforce (Z)-selectivity .
  • Crystallization-induced diastereomer resolution : Introduce a temporary chiral group (e.g., menthol ester) to separate enantiomers via recrystallization .
  • Quality control : Monitor stereochemical purity using chiral HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases .

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